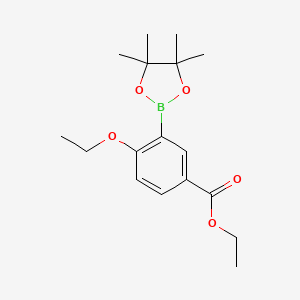
1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate is a chemical compound characterized by the presence of a 1,3-dioxoisoindoline moiety and a 4-bromophenyl acetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with 4-bromophenyl acetic acid or its derivatives under suitable conditions to yield the final product. Common solvents used in these reactions include isopropanol and water, with catalysts such as silica-supported niobium complexes to enhance the reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to increase yield and purity.
化学反応の分析
Types of Reactions
1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl groups in the isoindoline-1,3-dione moiety can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols or amines.
科学的研究の応用
1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .
類似化合物との比較
Similar Compounds
- 1,3-Dioxoisoindolin-2-yl 2-phenylacetate
- 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate
- 1,3-Dioxoisoindolin-2-yl 2-(4-methylphenyl)acetate
Uniqueness
1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate is unique due to the presence of the bromine atom on the phenyl ring, which can significantly influence its reactivity and biological activity. This halogen substitution can enhance the compound’s ability to interact with biological targets and improve its stability under various conditions .
特性
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-(4-bromophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO4/c17-11-7-5-10(6-8-11)9-14(19)22-18-15(20)12-3-1-2-4-13(12)16(18)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSABVBTUEAUHAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Bromo-4-phenyldibenzo[b,d]furan](/img/structure/B8227657.png)





![(9R,12R)-9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene](/img/structure/B8227693.png)


![2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8227708.png)

![(R)-2-(Benzo[b]thiophen-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B8227733.png)

![4-Bromofuro[2,3-f]quinazoline-7,9(6H,8H)-dione](/img/structure/B8227748.png)
